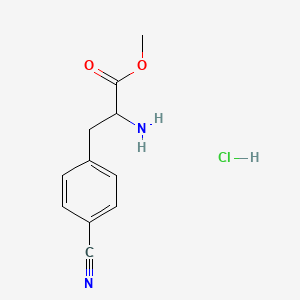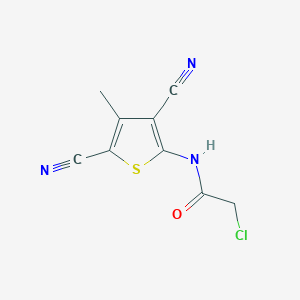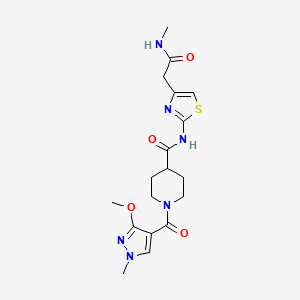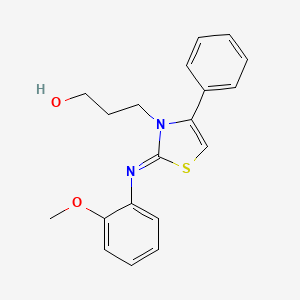![molecular formula C24H17N3O B2705469 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide CAS No. 476634-03-4](/img/structure/B2705469.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide” is a compound based on a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and DNA binding ability .
Synthesis Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .
Molecular Structure Analysis
The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .
Physical and Chemical Properties Analysis
The compound has been characterized by IR, 1H NMR, 13C NMR, and mass spectra data .
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity
Research conducted by Paul et al. (2015) synthesized benzimidazole-containing compounds and their copper(II) complexes to study their DNA binding capabilities and cytotoxic effects against various cancer cell lines. These complexes showed substantial in vitro cytotoxic effects and bound DNA through an intercalative mode, indicating their potential as anticancer agents (Paul et al., 2015).
Anticancer Evaluation
Salahuddin et al. (2014) evaluated the anticancer properties of benzimidazole derivatives. The study revealed that one compound exhibited significant activity against breast cancer cell lines, suggesting the therapeutic potential of benzimidazole derivatives in cancer treatment (Salahuddin et al., 2014).
Synthesis Methodologies
Nikpassand et al. (2016) presented a green synthesis approach for benzimidazoles using ionic liquids, highlighting an efficient method for creating benzimidazole scaffolds with various structural diversities (Nikpassand & Pirdelzendeh, 2016).
Organic Photoredox Catalyst
Hasegawa et al. (2018) synthesized benzimidazolium naphthoxide betaine and explored its use as a visible light-promoted organic photoredox catalyst, demonstrating its efficacy in reductive deiodination and desulfonylation reactions (Hasegawa et al., 2018).
Pancreatic Lipase Inhibitors for Anti-obesity Activity
Unnisa et al. (2022) designed and evaluated N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity, offering a new avenue for obesity treatment (Unnisa et al., 2022).
Mecanismo De Acción
Target of Action
Compounds with a similar benzimidazole nucleus have been known to interact with proteins and enzymes . They have been utilized extensively as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives, which share a similar structure, are known to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide may interact with its targets in a way that leads to these effects.
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Direcciones Futuras
The compound has shown promising results in terms of elastase inhibition, antioxidant activity, and DNA binding potential, pointing towards its potential for a variety of biological applications . Further studies could explore these properties in more detail and evaluate the compound’s potential for drug development.
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)23-26-21-10-3-4-11-22(21)27-23/h1-15H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTUHLKKJFEDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2705391.png)
![6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2705392.png)
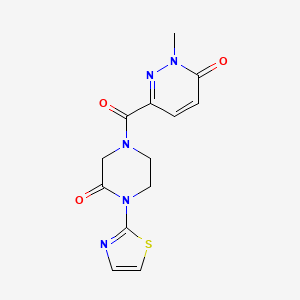




![(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-2,5-dihydrofuran-2-one](/img/structure/B2705403.png)
![(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one](/img/structure/B2705404.png)
